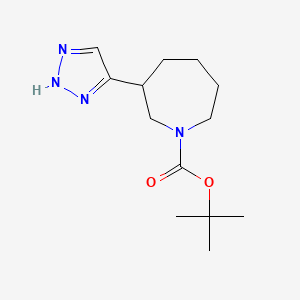

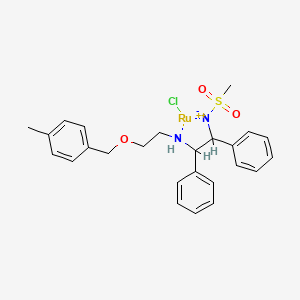

![molecular formula C35H46N2O3PPdS- B6289997 [t-BuDavePhos Palladacycle Gen. 3], 98% CAS No. 1445085-92-6](/img/structure/B6289997.png)

[t-BuDavePhos Palladacycle Gen. 3], 98%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The t-BuDavePhos Pd G3 is a third-generation Buchwald precatalyst . It is air, moisture, and thermally-stable . It is highly soluble in a wide range of common organic solvents . It has a long life in solutions . The t-BuDavePhos Pd G3 is an excellent reagent for palladium-catalyzed cross-coupling reactions .

Molecular Structure Analysis

The linear formula of t-BuDavePhos Pd G3 is C35H45N2O3PPdS · C4H8O . The SMILES string is CN(C1=C(C2=C(P(C©©C)C©©C)C=CC=C2)C=CC=C1)C.NC3=C(C4=C([Pd]OS©(=O)=O)C=CC=C4)C=CC=C3.C5COCC5 .Chemical Reactions Analysis

T-BuDavePhos Pd G3 is suitable for a variety of palladium-catalyzed cross-coupling reactions . These include the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis

T-BuDavePhos Pd G3 is a powder or crystal . It is a generation 3 Buchwald precatalyst . The functional group is phosphine .Wissenschaftliche Forschungsanwendungen

Advances in Organophosphorus Research

The research journey in organophosphorus chemistry over the past 26 years has been significant. One of the key developments has been in the design of palladacycles, which has shifted the focus from template-mediated transformations to catalysis. This has enabled the direct preparation of chiral phosphines, including those like t-BuDavePhos Palladacycle Gen. 3, with a wide variety of functional groups. These advancements have opened up novel approaches to accessing previously inaccessible phosphines and their applications, particularly in cancer research (Chew & Leung, 2016).

Wirkmechanismus

Target of Action

t-BuDavePhos Palladacycle Gen. 3, also known as E81041, is a third-generation Buchwald precatalyst . Its primary targets are various organic compounds that undergo cross-coupling reactions . These reactions are fundamental in organic synthesis, contributing to the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds .

Mode of Action

E81041 interacts with its targets through palladium-catalyzed cross-coupling reactions . It facilitates the formation of the active catalytic species, ensuring efficient reactions even at lower catalyst loadings . The compound’s unique features include shorter reaction times and accurate control of the ligand to palladium ratio .

Biochemical Pathways

The biochemical pathways affected by E81041 involve various cross-coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Couplings . These reactions are crucial in the synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .

Pharmacokinetics

It’s highly soluble in a wide range of common organic solvents, suggesting good bioavailability .

Result of Action

The result of E81041’s action is the efficient formation of C-C and C-N bonds in various organic compounds . For example, it has been used as a precatalyst for the synthesis of aryl sulfonamides via palladium-catalyzed chlorosulfonylation of arylboronic acids .

Action Environment

Environmental factors can influence the action, efficacy, and stability of E81041. Its stability in air, moisture, and heat suggests it can function effectively in a variety of conditions . .

Biochemische Analyse

Biochemical Properties

[t-BuDavePhos Palladacycle Gen. 3], 98% plays a crucial role in biochemical reactions, particularly in palladium-catalyzed cross-coupling reactions. It interacts with various enzymes and proteins to facilitate these reactions. The compound’s interaction with biomolecules involves the formation of a palladium complex that acts as a catalyst, enabling the coupling of aryl halides with nucleophiles. This interaction is essential for the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental in the synthesis of pharmaceuticals and other organic compounds .

Cellular Effects

The effects of [t-BuDavePhos Palladacycle Gen. 3], 98% on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed that the compound can modulate the activity of certain enzymes and proteins, leading to changes in cellular processes. For instance, it can enhance or inhibit specific signaling pathways, thereby affecting cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of [t-BuDavePhos Palladacycle Gen. 3], 98% involves its interaction with biomolecules at the molecular level. The compound forms a palladium complex that binds to specific sites on enzymes and proteins, leading to enzyme inhibition or activation. This binding interaction is crucial for the compound’s catalytic activity in cross-coupling reactions. Additionally, [t-BuDavePhos Palladacycle Gen. 3], 98% can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [t-BuDavePhos Palladacycle Gen. 3], 98% change over time. The compound is known for its stability, but it can degrade under certain conditions, leading to a decrease in its catalytic activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and enzyme activity. These temporal effects are important for understanding the compound’s behavior in various experimental setups .

Dosage Effects in Animal Models

The effects of [t-BuDavePhos Palladacycle Gen. 3], 98% vary with different dosages in animal models. At low doses, the compound can effectively catalyze biochemical reactions without causing significant toxicity. At high doses, it can lead to adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s activity increases up to a certain concentration, beyond which its effects become detrimental .

Metabolic Pathways

[t-BuDavePhos Palladacycle Gen. 3], 98% is involved in various metabolic pathways, particularly those related to palladium-catalyzed cross-coupling reactions. The compound interacts with enzymes and cofactors that facilitate these reactions, leading to changes in metabolic flux and metabolite levels. These interactions are essential for the efficient synthesis of complex organic molecules .

Transport and Distribution

The transport and distribution of [t-BuDavePhos Palladacycle Gen. 3], 98% within cells and tissues are mediated by specific transporters and binding proteins. The compound can localize to specific cellular compartments, where it exerts its catalytic activity. Its distribution is influenced by factors such as solubility, binding affinity, and cellular uptake mechanisms .

Subcellular Localization

[t-BuDavePhos Palladacycle Gen. 3], 98% exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for the compound’s catalytic activity and its interactions with biomolecules .

Eigenschaften

IUPAC Name |

2-(2-ditert-butylphosphanylphenyl)-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32NP.C12H10N.CH4O3S.Pd/c1-21(2,3)24(22(4,5)6)20-16-12-10-14-18(20)17-13-9-11-15-19(17)23(7)8;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-16H,1-8H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFWMTDBDBVFGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C1=CC=CC=C1C2=CC=CC=C2N(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46N2O3PPdS- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

712.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5R)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one](/img/structure/B6289914.png)

![2,4-Dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-8-one](/img/structure/B6289925.png)

![1,7-Dioxaspiro[3.5]nonan-3-amine](/img/structure/B6289950.png)

![[S(R)]-N-[(S)-[2-(diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289959.png)

![[S(R)]-N-[(1R)-1-[2-(diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6289976.png)

![Dichloro(1,3-di-i-propylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr](/img/structure/B6289986.png)

![Chloro[(1,2,3-H)-3-phenyl-2-propenyl][1,3-bis(2,6-diisopropylphenyl)-4,5-di-H-imidazol-2-ylidene]palladium(II), 97%](/img/structure/B6289992.png)

![Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide](/img/structure/B6290015.png)